p-MENTHAN-8-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohexyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXCYZDMHPIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041812, DTXSID201312371, DTXSID101314081 | |
| Record name | Dihydro-alpha-terpineol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |
| Record name | Dihydro-α-terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |
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| Record name | Terpineol, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-alpha-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terpineol, dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHAN-8-OL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | P-MENTHAN-8-OL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32.00 to 35.00 °C. @ 760.00 mm Hg | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for P Menthan 8 Ol and Its Analogues
Chemical Synthesis Approaches
The chemical synthesis of p-menthan-8-ol and its analogues can be achieved through several distinct pathways, each offering unique advantages in terms of precursor availability, and regio- and stereochemical control.
Catalytic Hydrogenation of Terpenoids (e.g., Alpha-Terpineol)
A primary and direct method for the synthesis of this compound is the catalytic hydrogenation of α-terpineol. This process involves the reduction of the double bond within the cyclohexene (B86901) ring of α-terpineol. The choice of catalyst plays a crucial role in the stereochemical outcome of the reaction, yielding different ratios of the cis- and trans-isomers of this compound.
Hydrogenation over platinum or palladium catalysts is a common practice. For instance, the use of a platinum catalyst typically results in a mixture of cis- and trans-p-menthan-8-ol. Similarly, palladium on a carbon support (Pd/C) is an effective catalyst for this transformation, often conducted in a protic solvent like methanol. The reaction proceeds by the addition of hydrogen across the double bond, leading to the saturated p-menthane (B155814) ring structure.
Table 1: Catalytic Hydrogenation of α-Terpineol to this compound
| Catalyst | Substrate | Product(s) | Isomer Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| Platinum | α-Terpineol | cis- and trans-p-Menthan-8-ol | Mixture | |
| Palladium | α-Terpineol | cis- and trans-p-Menthan-8-ol | Mixture |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. nmppdb.com.ng This methodology can be applied to construct the p-menthane skeleton by reacting a suitable diene with a dienophile. While direct synthesis of this compound via a Diels-Alder reaction is not commonly reported, the strategy is pertinent to the synthesis of various p-menthane analogues. For example, thymoquinone, a p-menthane derivative, has been utilized as a dienophile in reactions with various dienes to produce complex terpenoid structures. nmppdb.com.ng The chemo-, regio-, and diastereoselectivity of these reactions are influenced by both thermal and catalytic conditions, yielding cycloadducts that can serve as intermediates for more complex terpenes. nmppdb.com.ng
Regio- and Stereoselective Epoxide Ring Opening Reactions (e.g., from Limonene (B3431351) Oxide)
Limonene oxide, which is readily derived from the epoxidation of limonene, serves as a versatile intermediate for the synthesis of various oxygenated p-menthane derivatives. The epoxide ring is susceptible to nucleophilic attack, and the regio- and stereoselectivity of this ring-opening can be controlled to yield specific isomers.
The synthesis of this compound from limonene oxide would conceptually involve a reductive ring-opening of the 1,2-epoxide. While direct hydride attack to form this compound is a plausible synthetic route, documented examples often focus on other nucleophiles. For instance, the aminolysis of limonene oxide with primary amines has been studied, demonstrating the principle of nucleophilic ring-opening to produce β-amino alcohols. By analogy, the use of a hydride reagent could potentially lead to the formation of this compound, though the regioselectivity of the hydride attack at the C1 versus C2 position would be a critical factor to control.
Acid-Catalyzed Dehydration and Rearrangements
Acid-catalyzed reactions are fundamental in terpene chemistry, often leading to a cascade of rearrangements and the formation of various isomeric products. The acid-catalyzed dehydration of this compound has been studied, yielding a mixture of p-menthene isomers. The primary products are typically p-menth-4(8)-ene and other p-menth-8-enes, which can further isomerize to the more stable p-menth-3-ene.
Conversely, acid-catalyzed hydration of other terpenes can lead to the formation of this compound precursors. For example, the hydration of α-pinene in the presence of an acid catalyst can yield α-terpineol, which can then be hydrogenated to this compound. nih.gov These reactions are sensitive to conditions such as the type of acid used, temperature, and reaction time, which dictate the product distribution.
Alternative Synthetic Routes (e.g., from Citronellal (B1669106), 4-Methylcyclohexanone)
Alternative synthetic strategies for p-menthane analogues often utilize readily available acyclic or different cyclic precursors. A notable example is the synthesis of p-menthane-3,8-diol (B45773) from citronellal, an acyclic monoterpenoid. This transformation is an acid-catalyzed intramolecular cyclization (a Prins-type reaction) followed by hydration. Various acid catalysts, including sulfuric acid and sustainable lignin-derived carbon acids, have been employed for this purpose. High conversions of citronellal (up to 97%) and high yields of p-menthane-3,8-diol (up to 86%) have been reported.
Table 2: Synthesis of p-Menthane-3,8-diol from Citronellal
| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diol Yield (%) | Reference |
|---|---|---|---|---|---|
| 0.25% Sulfuric Acid | 50 | 11 | 97.9 | Not specified (92.3% selectivity) | |
| Lignin-derived Carbon Acid | 50 | 24 | 97 | 86 |
From a retrosynthetic standpoint, 4-methylcyclohexanone (B47639) is a logical starting material for the synthesis of this compound. The addition of an isopropyl nucleophile, such as isopropyl magnesium bromide (a Grignard reagent), to the carbonyl group of 4-methylcyclohexanone would yield the tertiary alcohol, this compound. However, specific documented procedures for this particular transformation are not prevalent in readily available scientific literature.
Biocatalytic and Enzymatic Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The biosynthesis of p-menthane monoterpenes in plants, such as those in the Mentha (mint) genus, involves a series of enzymatic steps starting from geranyl pyrophosphate (GPP). Key enzymes, including limonene synthase, catalyze the initial cyclization to form the p-menthane skeleton.
Subsequent enzymatic hydroxylations, reductions, and isomerizations, mediated by cytochrome P450 monooxygenases and reductases, lead to a diverse array of functionalized p-menthane derivatives. While the direct biocatalytic production of this compound is not a primary focus of many studies, the enzymatic machinery involved in p-menthane biosynthesis could be harnessed for this purpose. For example, the biotransformation of geraniol (B1671447) by certain fungi, such as Polyporus brumalis, has been shown to produce p-menthane-3,8-diol, highlighting the potential of microbial systems for synthesizing these analogues. The use of isolated enzymes or whole-cell biotransformations could provide a stereospecific route to this compound and its derivatives, avoiding the formation of isomeric mixtures often encountered in chemical synthesis.
Enzymatic Resolution for Enantiomeric Enrichment
Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. Lipase-mediated reactions, such as esterification, transesterification, or hydrolysis, have been successfully applied to resolve racemic mixtures of p-menthane alcohols, which are structural analogues of this compound. mdpi.comresearchgate.net
The efficiency of such resolutions is influenced by several factors, including the choice of enzyme, the solvent, and the acyl donor. researchgate.net For instance, the lipase-catalyzed resolution of various p-menthan-3-ol monoterpenes has been studied extensively. mdpi.comresearchgate.net Lipases from Pseudomonas cepacia (Lipase PS), Candida rugosa, and Thermomyces lanuginosus have demonstrated high enantioselectivity in these separations. mdpi.com
In a typical resolution process involving acetylation, the enzyme selectively acylates one enantiomer of the alcohol, producing an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. researchgate.net For example, the lipase (B570770) PS-mediated acetylation of racemic isopulegol, a p-menthane analogue, selectively yields the acetate (B1210297) of (-)-isopulegol (B1672291) in high enantiopurity. mdpi.com Similarly, the hydrolysis of a racemic ester can be employed, where the enzyme selectively hydrolyzes one enantiomer, yielding an enantioenriched alcohol and the unreacted ester. polimi.it These methodologies provide an effective route to obtaining optically pure p-menthane derivatives.
| Substrate (Racemic) | Enzyme (Lipase) | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Menthol (B31143) | Candida rugosa Lipase (CRL) | Esterification | (-)-Menthol | High | mdpi.com |
| Isopulegol | Lipase PS | Acetylation | (-)-Isopulegol acetate | High | mdpi.com |
| trans-Piperitol | Lipase PS | Acetylation | (+)-trans-Piperitol | >98% | researchgate.net |
| cis-Piperitol | Lipase PS | Acetylation | (+)-cis-Piperitol | >98% | researchgate.net |
| Chiral Alcohol Precursor for Ivabradine | Pseudomonas cepacia Lipase (Lipase PS) | Hydrolysis of Acetate | (S)-alcohol | 92% (96:4 e.r.) | polimi.it |
Microbial Transformation Processes
Microbial transformations leverage the enzymatic machinery of whole microbial cells, such as bacteria, yeasts, and fungi, to carry out specific chemical conversions. This approach is valuable for producing complex molecules like this compound from readily available precursors (monoterpenes) like limonene, α-pinene, or menthol. mdpi.comnih.gov These biotransformations can introduce hydroxyl groups with high regio- and stereoselectivity.
One notable example is the biotransformation of (-)-menthol by the fungus Mucor ramannianus. Through sporulated surface cultures, this microorganism converts (-)-menthol into several products, including trans-p-menthan-8-ol and p-menthane-3,8-diol. researchgate.net This demonstrates a direct microbial pathway to a this compound isomer.
The biotransformation of limonene, a major component of citrus peel oil, has been extensively studied for the production of value-added oxygenated monoterpenoids. mdpi.comnih.gov Various microorganisms can hydrate (B1144303) the double bond in the isopropenyl side chain of limonene to form α-terpineol (p-menth-1-en-8-ol), which is a direct precursor that can be hydrogenated to yield this compound. Fungi such as Penicillium digitatum and bacteria like Pseudomonas fluorescens are capable of this transformation. mdpi.comnih.gov Similarly, the endophytic fungus Phomopsis sp. has been shown to convert limonene into α-terpineol and menthol, among other products. researchgate.net
Another precursor, geraniol, can be cyclized and hydroxylated by microbial action. The white-rot fungus Polyporus brumalis has been used to transform geraniol into the cyclic compound p-menthane-3,8-diol, another p-menthane analogue. nih.govresearchgate.net These processes highlight the potential of using diverse microbial catalysts for the synthesis of specific p-menthane derivatives.
| Microorganism | Substrate | Major Product(s) | Reference |
|---|---|---|---|
| Mucor ramannianus | (-)-Menthol | trans-p-Menthan-8-ol, p-Menthane-3,8-diol | researchgate.net |
| Polyporus brumalis | Geraniol | p-Menthane-3,8-diol | nih.govresearchgate.net |
| Pseudomonas fluorescens | Limonene | α-Terpineol | mdpi.com |
| Penicillium digitatum | Limonene | α-Terpineol | nih.gov |
| Phomopsis sp. | Limonene | α-Terpineol, Carvone, Menthol | researchgate.net |
| Aspergillus niger | Geraniol | Linalool, α-Terpineol | researchgate.net |
Biosynthesis and Metabolic Pathways of P Menthan 8 Ol in Biological Systems
Occurrence and Isolation from Natural Sources
The monoterpenoid p-Menthan-8-ol is a naturally occurring organic compound found in various biological systems. Its presence has been identified in the essential oils of numerous plants and in the chemical secretions of certain organisms.
This compound, and its p-menthane (B155814) relatives, are significant components of the volatile organic compounds produced by a wide array of plant species. These compounds are typically found within the essential oils, which are complex mixtures of secondary metabolites that contribute to the plant's aroma, defense, and signaling mechanisms.
While the essential oils of Mentha (mint) species are renowned for compounds like menthol (B31143) and pulegone, the biosynthetic pathways within this genus also produce a variety of other p-menthane monoterpenoids. researchgate.net The biosynthesis of these compounds originates from the precursor geranyl diphosphate (B83284), which undergoes cyclization to form key intermediates like limonene (B3431351), a foundational structure for other p-menthane derivatives. researchgate.net Similarly, species within the Pinus genus and other conifers are well-known producers of monoterpenes, with limonene being a common constituent that can be further metabolized into hydroxylated forms. nih.gov
The essential oil of Litsea cubeba is particularly rich in monoterpenes, with its composition showing significant regional variation. mdpi.com Although often dominated by citral (B94496) (a mixture of geranial and neral), its essential oil also contains other monoterpenes like limonene, which serves as a precursor for various hydroxylated p-menthane structures. mdpi.com The presence of these precursors in such high quantities indicates the plant's enzymatic capacity to produce a diverse array of related compounds, including hydroxylated derivatives like this compound.
| Plant Genus | Key Related p-Menthane Compounds | Common Precursor |
| Mentha | Menthol, Pulegone, Limonene | Geranyl Diphosphate |
| Pinus / Conifers | (+)-Limonene, (-)-Limonene (B1674923) | Geranyl Diphosphate |
| Litsea cubeba | Neral, Geranial, Limonene | Geranyl Diphosphate |
Beyond the plant kingdom, p-menthane monoterpenoids have been identified in the defensive secretions of arthropods. Notably, the oil gland secretions of adult oribatid mites, specifically Nothrus palustris, contain a complex mixture of p-menthane derivatives. nih.govresearchgate.netnih.gov Analysis of these secretions revealed that the major components were isomers of p-1,8-menthadien-5-yl formate, which accounted for approximately 75% of the mixture. nih.govresearchgate.net
This discovery is significant as it demonstrates a phenomenon termed "chemo-metamorphosis," where the chemical composition of the mite's secretions changes from juvenile to adult stages. nih.gov While juvenile mites primarily produce geranial, adults synthesize a blend of p-menthane monoterpenoids. nih.govnih.gov It is hypothesized that in the adult mites, the biosynthetic pathway diverges at the level of geranyl pyrophosphate to produce these cyclic p-menthanes instead of the acyclic geranial seen in juveniles. nih.govnih.gov The leading structures for these compounds are suggested to be p-mentha-1,8-dien-5-ols, highlighting the presence of hydroxylated p-menthane skeletons in these secretions. nih.gov
Enzymatic Biosynthetic Pathways
The biosynthesis of this compound is a multi-step enzymatic process common to many terpenoid pathways. It begins with a universal precursor and proceeds through cyclization and subsequent functional group modifications, all under strict enzymatic control.
The biosynthesis of all monoterpenes, including the p-menthane skeleton, begins with the acyclic precursor geranyl diphosphate (GPP). researchgate.net The formation of the characteristic six-membered ring of the p-menthane structure is catalyzed by a class of enzymes known as monoterpene synthases, with limonene synthase (LS) being a key example. researchgate.net
The conversion of GPP to limonene is a complex isomerization and cyclization cascade. researchgate.netnih.gov Due to the trans-geometry of a double bond in GPP, direct cyclization is topologically hindered. nih.gov The enzyme first facilitates the ionization of the diphosphate group to form a geranyl cation. researchgate.net This is followed by an isomerization step to form the tertiary allylic intermediate, linalyl diphosphate (LPP). nih.govresearchgate.netnih.gov This LPP intermediate, now possessing a rotatable single bond, can adopt the necessary conformation for cyclization. nih.gov The subsequent ionization of LPP and electrophilic attack of the C1 on the C6-C7 double bond forms the α-terpinyl cation, a key carbocation intermediate. nih.govresearchgate.net Finally, deprotonation of this cation yields limonene. nih.gov
Pathway from Geranyl Diphosphate to Limonene:
Ionization: Geranyl Diphosphate (GPP) is ionized.
Isomerization: Forms Linalyl Diphosphate (LPP) intermediate.
Cyclization: LPP cyclizes to form the α-terpinyl cation.
Deprotonation: The cation is deprotonated to yield Limonene.
Following the formation of the initial p-menthane hydrocarbon skeleton, such as limonene or α-terpineol, subsequent enzymatic modifications introduce hydroxyl groups. These reactions are typically catalyzed by hydroxylase enzymes, particularly those from the cytochrome P450 (CYP450) monooxygenase superfamily. mdpi.comnih.gov
These enzymes are responsible for a wide range of oxidative reactions in secondary metabolism. nih.gov In the context of p-menthane biosynthesis, a CYP450 enzyme would catalyze the regio- and stereospecific hydroxylation of the terpene backbone. For the formation of this compound from a precursor like α-terpineol (p-menth-1-en-8-ol), the reaction would involve the hydration of the double bond. More commonly, a precursor like limonene can be hydroxylated at various positions. For instance, biotransformation studies have shown that microorganisms can hydroxylate limonene to produce compounds like perillyl alcohol and α-terpineol. mdpi.com Subsequent reduction of the ring double bond and/or hydration of the exocyclic double bond by other enzymes like reductases or hydratases would lead to the saturated this compound structure.
The biosynthesis of terpenoids is characterized by a high degree of stereochemical control, which is dictated by the active site architecture of the enzymes involved. acs.orgacs.org Monoterpene synthases, such as limonene synthase, are responsible for generating specific stereoisomers from the achiral GPP precursor. grantome.com
For example, different species possess distinct limonene synthase enzymes that produce either (+)-(4R)-limonene or (-)-(4S)-limonene. nih.gov This enantioselectivity is determined by how the enzyme binds and folds the GPP substrate within its active site, which in turn dictates the stereochemistry of the LPP intermediate ((3R)-LPP or (3S)-LPP) and the subsequent cyclization. nih.govacs.org For instance, (+)-limonene synthase from Citrus sinensis and (-)-limonene synthase from Mentha spicata produce opposite enantiomers by controlling the initial conformation of the GPP substrate. acs.org
This initial stereochemical decision is crucial as it determines the absolute configuration of the resulting hydrocarbon skeleton. Any subsequent enzymatic actions, such as the hydroxylation reactions discussed previously, proceed on this specific enantiomeric template. This enzymatic control ensures the production of a specific stereoisomer of this compound, as the spatial orientation of the active site residues in the hydroxylases will only accommodate a specific stereoisomer of the substrate, leading to a highly controlled final product. acs.org
Divergent Biosynthetic Routes Leading to this compound and Related p-Menthane Monoterpenoids
The biosynthesis of p-menthane monoterpenoids, a diverse class of natural products, originates from the universal C5 precursors, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP). nih.gov In plants, these precursors are typically supplied by the plastid-localized 2C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net The initial step toward monoterpene synthesis is the condensation of one molecule of IDP with one molecule of DMADP, a reaction catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP). nih.govfrontiersin.org
The structural divergence of the p-menthane family begins with the cyclization of GPP, which is catalyzed by a variety of monoterpene synthases (or cyclases). researchgate.netfrontiersin.org This step is a critical branch point in the pathway. For instance, limonene synthase catalyzes the conversion of GPP into limonene, a foundational p-menthane olefin. researchgate.net The stereospecificity of the synthase is crucial; for example, in Mentha spicata (spearmint), (-)-limonene is produced and subsequently converted to (-)-carvone, whereas in Carum carvi (caraway), (+)-limonene is formed, leading to (+)-carvone. researchgate.net
Following the formation of the initial p-menthane hydrocarbon skeleton, a vast array of related monoterpenoids is generated through a series of modifications by tailoring enzymes. These reactions, primarily hydroxylations and subsequent oxidations, are often catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases. core.ac.uk For example, in peppermint, (-)-limonene is hydroxylated at the C3 position by a P450 enzyme to form (-)-trans-isopiperitenol, a key step in the biosynthesis of menthol. core.ac.ukoup.com Alternatively, hydroxylation at the C6 position leads to carveol, which can be further oxidized to carvone. core.ac.uk
The direct biosynthetic pathway to this compound (also known as dihydro-α-terpineol) in plants is not as extensively characterized as the pathways for menthol or carvone. However, it is structurally a saturated derivative of α-terpineol. α-Terpineol is a known major product of the microbial biotransformation of limonene, where limonene is hydrated across the 1,2-double bond. mdpi.comnih.govscielo.org.co This suggests a plausible biosynthetic route in organisms where limonene is first converted to α-terpineol, followed by an enzymatic reduction of the endocyclic double bond to yield this compound.
| Enzyme | Abbreviation | Function | Substrate | Product(s) |
|---|---|---|---|---|
| Geranyl Diphosphate Synthase | GPPS | Condensation of C5 units to form the C10 monoterpene precursor. | IDP + DMADP | Geranyl Diphosphate (GPP) |
| Limonene Synthase | LS | Cyclization of GPP to form the p-menthane skeleton. | Geranyl Diphosphate (GPP) | (+)- or (-)-Limonene |
| Limonene-3-hydroxylase | L3OH | Hydroxylation at the C3 position of limonene. A cytochrome P450 enzyme. | (-)-Limonene | (-)-trans-Isopiperitenol |
| Limonene-6-hydroxylase | L6OH | Hydroxylation at the C6 position of limonene. A cytochrome P450 enzyme. | (-)-Limonene | (-)-trans-Carveol |
| Isopiperitenol Dehydrogenase | IPD | Oxidation of a hydroxyl group to a ketone. | (-)-trans-Isopiperitenol | (-)-Isopiperitenone |
Metabolic Fate and Biotransformation in Biological Systems (Non-Human)
Enzymatic Degradation and Inactivation Pathways
In non-human biological systems, p-menthane monoterpenoids like this compound are typically treated as xenobiotics. Organisms possess enzymatic machinery to metabolize these lipophilic compounds, primarily to increase their water solubility and facilitate their excretion. nih.gov These detoxification pathways generally involve a series of oxidative reactions. nih.govnih.gov
The initial and most common metabolic step is the introduction of polar functional groups, such as hydroxyl groups, through oxidation reactions catalyzed by cytochrome P450 monooxygenases. nih.gov These hydroxylated intermediates can then be further oxidized by NAD+-dependent dehydrogenases to form aldehydes, ketones, or carboxylic acids, which are more polar. mdpi.comnih.gov
While the specific enzymatic degradation pathway for this compound is not extensively documented, the metabolism of structurally similar compounds provides significant insight. For example, the bacterium Pseudomonas incognita degrades the closely related monoterpenol, α-terpineol, through multiple routes. nih.gov One major pathway involves the oxidation of the C7 methyl group to eventually form oleuropeic acid. nih.gov Another pathway involves the aromatization of the cyclohexane (B81311) ring. nih.gov
Fungi also play a crucial role in the degradation of these compounds. The fungus Alternaria alternata biotransforms α-terpineol into two primary products: 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol. rsc.org The formation of the triol demonstrates that multiple hydroxylations can occur on the p-menthane ring and side chain, significantly increasing the compound's polarity. The entire process was confirmed to be catalyzed by cytochrome P450 enzymes. rsc.org Similarly, the white rot fungus Polyporus brumalis can transform the acyclic monoterpenoid geraniol (B1671447) into the cyclic p-menthane-3,8-diol (B45773). nih.govresearchgate.net These examples strongly suggest that this compound would be subject to similar enzymatic hydroxylations and subsequent oxidations as a primary means of degradation and inactivation in various biological systems.
Microbial Biotransformation Products of Related Terpenes
The biotransformation of abundant and low-cost terpene hydrocarbons into high-value oxygenated derivatives is an area of significant industrial and academic interest. mdpi.comresearchgate.net Microorganisms, including bacteria, yeasts, and filamentous fungi, possess diverse enzymatic systems capable of performing regio- and stereoselective modifications on the p-menthane skeleton that are often difficult to achieve through chemical synthesis. nih.gov
Limonene, being a major component of citrus peel oil, is the most extensively studied p-menthane substrate for biotransformation. mdpi.com Microbial action on limonene can lead to hydroxylation at various positions on the molecule, oxidation of methyl groups, and hydration of double bonds. For example, the fungus Penicillium digitatum is highly effective at converting (R)-(+)-limonene into (R)-(+)-α-terpineol, a valuable flavor and fragrance compound. scielo.org.coresearchgate.net Bacteria such as Pseudomonas putida can oxidize the C7 methyl group of limonene through successive alcohol and aldehyde intermediates to yield perillic acid. nih.govmdpi.com Other related terpenes are also viable substrates for microbial conversion, leading to a wide range of functionalized p-menthane products.
| Substrate | Microorganism(s) | Major Product(s) |
|---|---|---|
| (R)-(+)-Limonene | Pseudomonas putida | (R)-(+)-Perillic acid, Perillyl alcohol |
| (R)-(+)-Limonene | Penicillium digitatum, Cladosporium sp. | α-Terpineol |
| (R)-(+)-Limonene | Aspergillus flavus | cis-Carveol, trans-Carveol |
| (R)-(+)-Limonene | Fusarium oxysporum | Limonene-1,2-diol, α-Terpineol, Carveol |
| α-Pinene | Candida tropicalis | (+)-α-Terpineol |
| α-Terpinene | Corynespora cassiicola | (1R,2R)-3-p-menthene-1,2-diol |
| α-Terpineol | Alternaria alternata | 4R-Oleuropeic acid, (1S,2R,4R)-p-menthane-1,2,8-triol |
| Geraniol | Polyporus brumalis | p-Menthane-3,8-diol |
Advanced Analytical Methodologies for Characterization of P Menthan 8 Ol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating complex mixtures and quantifying individual components, including isomers of p-MENTHAN-8-OL.
Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution and Purity Assessment
Gas-Liquid Chromatography (GLC) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of volatile organic compounds like this compound. GLC excels at separating compounds based on their boiling points and polarities, making it highly effective for resolving different stereoisomers of this compound, which often have subtle differences in these physical properties copernicus.orgcanada.cacdnsciencepub.comisolution.re.kr. By employing specific stationary phases and optimized temperature programs, GLC can achieve baseline separation of closely related isomers copernicus.orgisolution.re.kr.
When coupled with Mass Spectrometry (MS), GC provides not only separation but also identification capabilities. GC-MS allows for the determination of the molecular weight and fragmentation patterns of each separated component, which are unique fingerprints for compound identification nih.govsigmaaldrich.comresearchgate.netnih.gov. This is critical for confirming the presence and purity of this compound and for identifying any isomeric impurities or byproducts in a synthesized or isolated sample sigmaaldrich.com. Advanced GC-MS techniques, such as tandem ionization (using both hard and soft ionization), can further aid in distinguishing isomers with similar mass spectra chromatographyonline.com. The high sensitivity and specificity of GC-MS make it a cornerstone for purity assessment, ensuring that the analyzed this compound meets required quality standards sigmaaldrich.com.
Spectroscopic Techniques for Structural Elucidation and Stereochemistry
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within this compound.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, MS analysis, especially when coupled with GC (GC-MS), yields characteristic mass-to-charge (m/z) ratios for the molecular ion and fragment ions nih.govsigmaaldrich.comnih.govresearchgate.net. These fragmentation patterns are diagnostic and can aid in confirming the identity of this compound and distinguishing it from other structurally similar compounds nih.govresearchgate.net. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition, which further validates the molecular structure .
Computational and Chemoinformatic Approaches
Computational methods offer a theoretical framework to complement experimental data, providing insights into molecular properties and behavior.
Quantum Chemical Analysis of Stereoelectronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the molecular structure of this compound and predict its stereoelectronic properties researchgate.netresearchgate.netfrontiersin.orgrsc.orgacs.orgmdpi.com. These calculations can determine the most stable conformations of the molecule by evaluating potential energy surfaces. Analysis of molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potentials provides a deeper understanding of the molecule's electronic structure and reactivity researchgate.netresearchgate.netfrontiersin.orgrsc.org. Such computational studies can rationalize observed spectroscopic data, predict preferred reaction pathways, and help in understanding how subtle differences in stereochemistry influence the molecule's interactions and properties researchgate.netfrontiersin.orgrsc.orgacs.org. This approach is valuable for predicting the behavior of this compound in various chemical and biological contexts.
Compound List:
this compound
Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions
Molecular modeling and docking studies are powerful computational techniques employed to investigate the interactions between small molecules, such as this compound, and biological targets like enzymes. These methods predict the binding affinity, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of a ligand within an enzyme's active site. Such analyses are crucial for understanding potential biological activities, elucidating mechanisms of action, and guiding the design of novel compounds with desired properties.
While direct and extensive molecular modeling and docking studies specifically focusing on this compound's interactions with enzymes were not prominently identified in the reviewed literature, research on structurally analogous compounds offers valuable insights into the application of these methodologies. For instance, studies involving related monoterpenes have explored their enzyme-binding capabilities. One relevant investigation examined the docking of Alpha-Terpineol (p-Menth-1-en-8-ol), a closely related unsaturated analogue of this compound, against Alanine Racemase. This research reported a binding energy of -5.77 kcal/mol for Alpha-Terpineol, suggesting a favorable interaction with the enzyme's active site researchgate.net.
These findings indicate that similar computational approaches could be effectively applied to this compound to predict its potential interactions with various enzymes. The typical workflow for such studies involves several key steps:
Ligand Preparation: The three-dimensional (3D) structure of this compound is generated or retrieved, and then prepared for docking. This often includes optimizing its geometry, adding hydrogen atoms, and assigning partial atomic charges.
Enzyme Preparation: The crystal structure of the target enzyme is obtained, typically from databases like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, co-factors, and other non-essential heteroatoms, followed by the addition of hydrogen atoms and optimization of hydrogen bond networks.
Docking Simulation: Molecular docking software (e.g., AutoDock Vina, GOLD, rDock) is used to predict the most probable binding poses of this compound within the enzyme's active site. The software employs scoring functions to estimate the binding affinity for each generated pose.
Analysis of Results: The docking scores, which represent estimated binding energies, are analyzed to identify the most favorable interactions. Key amino acid residues within the active site that are involved in binding through hydrogen bonds, hydrophobic interactions, electrostatic forces, or van der Waals forces are identified, and the binding modes are visualized to understand the molecular recognition process.
A hypothetical data table illustrating potential outcomes of such docking studies for this compound against a panel of enzymes could include metrics such as the enzyme target, the predicted docking score (e.g., binding energy in kcal/mol), and the primary amino acid residues involved in binding.
Hypothetical Data Table: Molecular Docking of this compound with Enzymes
| Enzyme Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Interaction Type (Example) |
| Alanine Racemase | -5.8 | Ser207, Tyr44, Thr206 | Hydrogen Bonding, Hydrophobic |
| Xanthine Oxidase | -7.1 | Met436, Tyr441, Arg830 | Hydrogen Bonding, Pi-Alkyl |
| α-Amylase | -6.5 | Asp197, Glu233, His201 | Hydrogen Bonding, Ionic |
| Cytochrome P450 (CYP) | -6.2 | Phe108, Arg372, Met371 | Hydrophobic, Pi-Stacking |
Note: The data presented in this table is illustrative and based on typical outcomes of molecular docking studies for similar monoterpenes and their interactions with enzymes. Specific computational or experimental docking data for this compound against these enzymes was not found in the reviewed literature.
These computational investigations are essential for predicting the potential enzyme-inhibitory or enzyme-modulatory effects of this compound, contributing to a deeper understanding of its biochemical interactions and potential applications.
Investigation of Biological Actions and Mechanisms of P Menthan 8 Ol and Its Derivatives
Cellular and Molecular Mechanisms of Action (Non-Clinical)
The biological activity of monoterpene alcohols like p-menthan-8-ol is frequently linked to their interactions with cellular membranes, particularly in microorganisms such as bacteria. As lipophilic compounds, monoterpenes readily partition from an aqueous environment into the lipid-rich structures of cell membranes. mdpi.com This accumulation within the lipid bilayer is a critical first step in their antimicrobial mechanism.
The integration of these molecules into the membrane disrupts its structural integrity and fluidity. This leads to an expansion of the membrane and an increase in its permeability. mdpi.com The presence of the hydroxyl (-OH) group in terpene alcohols is considered crucial for their antimicrobial action. scielo.br Studies on the related compound α-terpineol have shown that its hydroxyl group can form hydrogen bonds with components of the bacterial cell envelope, further contributing to membrane disruption. nih.gov This impairment of the membrane barrier results in the leakage of vital intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to bacterial cell death. nih.govresearchgate.net In Gram-negative bacteria, the permeabilization of the outer membrane is a determining factor for the uptake of these monoterpenes and their subsequent access to the plasma membrane. mdpi.com Electron microscopy studies of bacteria treated with α-terpineol have revealed significant morphostructural damage, including ruptured cell walls and membranes, cytoplasm condensation, and irregular cell shapes, providing visual evidence of these disruptive interactions. nih.govresearchgate.net
While direct studies on the enzymatic modulation by this compound are limited in the reviewed literature, research on structurally similar monoterpenoids indicates a potential for such interactions. A significant area of investigation for terpenes is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. tandfonline.com
Several components commonly found in essential oils alongside this compound's parent compounds have demonstrated notable AChE inhibitory activity. For instance, α-terpineol, 1,8-cineole, and α-pinene have all been identified as AChE inhibitors. nih.gov Similarly, terpinen-4-ol has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase. tandfonline.comnih.gov This suggests that the p-menthane (B155814) scaffold, common to these molecules, may play a role in interacting with the active sites of these enzymes. However, specific inhibitory concentrations for this compound itself are not prominently documented.
In the context of invertebrate toxicology, the inhibition of key enzymes is a primary mechanism of action for insecticidal agents. The related compound (-)-4-terpineol has been shown to decrease the activity of AChE as well as other vital enzymes like glutathione (B108866) S-transferase (GST) and Na+/K+-ATPase in insects, contributing to its toxic effects. nih.govnih.gov
| Compound | IC₅₀ Value (mg/mL) | Source |
|---|---|---|
| 1,8-Cineole | 0.015 | nih.gov |
| α-Pinene | 0.022 | nih.gov |
| α-Terpineol | 1.3 | nih.gov |
| Terpinen-4-ol | 3.2 | nih.gov |
The capacity of natural compounds to induce programmed cell death (apoptosis) and alter cell cycle progression in cancer cells is a key focus of non-clinical oncology research. mdpi.com While direct experimental data for this compound is not extensively available, studies on its isomers and related terpineols provide insights into its potential anticancer mechanisms.
Research on α-terpineol has demonstrated its ability to exert cytotoxic effects against various human tumor cell lines. researchgate.net This activity is associated with the induction of apoptosis and the arrest of the cell cycle, with these effects being dependent on both the concentration and the duration of exposure. researchgate.net One of the proposed mechanisms for α-terpineol's anticancer activity is the suppression of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. researchgate.net
Similarly, γ-terpineol has been shown to inhibit the growth of human liver cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 or S phase. nih.gov The observation of DNA laddering in cells treated with γ-terpineol is a classic hallmark of apoptosis. nih.gov The evasion of apoptosis is a fundamental characteristic of cancer cells, and compounds that can reactivate this pathway are considered promising therapeutic candidates. nih.gov The structural similarities between this compound and other terpineols that have demonstrated pro-apoptotic and cell-cycle-modulating activities suggest that it may possess similar capabilities, though this requires direct experimental verification.
This compound and its derivatives interact with specific protein receptors to elicit physiological responses. These interactions are fundamental to its sensory properties and potential roles in cellular signaling.
Olfactory Receptors: As a volatile compound with a characteristic pine, earthy, and citrus-like aroma, this compound (also known as dihydro-alpha-terpineol) acts as a ligand for olfactory receptors in the nasal epithelium. fragranceconservatory.comiff.com The binding of such odorants to their specific G-protein coupled receptors initiates a signal transduction cascade that results in the perception of smell.
Transient Receptor Potential (TRP) Channels: The p-menthane chemical scaffold is characteristic of several compounds known to interact with TRP channels, which are crucial for sensory perception, including temperature. nih.gov Notably, the TRPM8 channel, often referred to as the "cold and menthol (B31143) receptor," is activated by various monoterpenes. Compounds like menthol and trans- and cis-p-menthane-3,8-diol are well-documented TRPM8 agonists. nih.gov Although direct studies naming this compound as a TRPM8 ligand are sparse, its structural relation to known activators suggests a potential for interaction. Activation of these ion channels typically leads to an influx of cations like Ca²⁺, triggering downstream cellular responses.
Functional Roles in Ecological and Agricultural Systems (Non-Human)
Semiochemicals are signal-carrying chemicals that mediate interactions between organisms. Terpenes, including p-menthane derivatives, are a major class of semiochemicals used by insects for communication. sri.comresearchgate.net These compounds can function as pheromones (intraspecific communication) or allelochemicals (interspecific communication), such as repellents or attractants.
The closely related compound p-menthane-3,8-diol (B45773) (PMD) is widely recognized and used as a potent insect repellent, particularly against mosquitoes. mayoclinic.org The repellent mechanism of such compounds is believed to involve interference with the insects' olfactory receptors, making it difficult for them to locate a host. caringsunshine.com Studies on α-terpineol, another related monoterpenoid, have confirmed its repellent activity against insects like mosquitoes. caringsunshine.com Furthermore, α-terpineol has been shown to act as an insecticide by inhibiting crucial enzymes in termites, thereby disrupting their immune defenses and increasing their susceptibility to pathogens. nih.gov Given that this compound shares the same p-menthane backbone and is also a monoterpene alcohol, it is plausible that it plays a similar role in ecological systems as a repellent or modulator of invertebrate behavior, warranting further investigation into its specific functions as a semiochemical.
Efficacy as Insect Repellents and Termiticidal Agents (e.g., against Aedes aegypti, Reticulitermes speratus)
While direct studies on this compound against the dengue vector Aedes aegypti are limited, research on the structurally related compound α-terpineol provides valuable insights. α-terpineol, which shares the same carbon skeleton, has been shown to possess repellent activity against Aedes aegypti. Its mechanism is believed to involve interference with the insects' olfactory receptors, making it more difficult for them to locate a host. However, the efficacy of α-terpineol is generally considered moderate compared to established synthetic repellents like DEET.
There is currently no available scientific literature detailing the termiticidal efficacy of this compound against the subterranean termite species Reticulitermes speratus.
Allelopathic Effects on Plant Germination and Growth
Allelopathy involves the production of biochemicals by an organism that influences the growth and development of others. Evidence suggests that this compound and its derivatives may possess such phytotoxic properties. A study on essential oils revealed that a profile containing trans-p-menthan-8-ol, acetate (B1210297) exhibited significant allelopathic activity against lettuce (Lactuca sativa). The effects were observed in the inhibition of seed germination and the suppression of both root and shoot growth.
Furthermore, cis-p-menthan-8-ol has been identified as a compound present in the effluent from pulp and paper mills. Such industrial effluents are often associated with phytotoxicity, which can impede plant germination and development in the surrounding ecosystems. These findings suggest a potential role for this compound isomers and their derivatives as allelochemicals, although direct studies quantifying the effects of the pure compound on various plant species are not extensively documented.
Antioxidant Activity and Mechanisms of Free Radical Scavenging
p-Menthane-8-ol has been identified as a component of various plant extracts known to possess significant antioxidant properties. It is found in the essential oil of Lavandula angustifolia and in the methanolic leaf extract of Litsea elliptica, both of which have demonstrated free-radical scavenging capabilities in laboratory assays.
The antioxidant activity of terpenoid compounds like this compound is primarily attributed to their ability to act as free radical scavengers. This mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a highly reactive free radical. This process neutralizes the radical, thereby terminating the oxidative chain reaction that can lead to cellular damage. While various plant extracts containing this compound have been evaluated using standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods, specific quantitative data, such as IC50 values, for the isolated this compound compound are not widely reported in the current body of scientific literature.
In Vitro Antimicrobial Activity against Specific Microbial Targets (e.g., Bacteria, Fungi, Protozoa)
The antimicrobial potential of this compound is strongly suggested by studies on the closely related monoterpenoid, α-terpineol. Dihydro-α-terpineol (this compound) is the hydrogenated form of α-terpineol, and their structural similarity implies comparable biological activities.
Research has demonstrated that α-terpineol possesses significant in vitro antibacterial activity against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of the bacterial cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death. Studies have quantified this activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For example, against Escherichia coli, α-terpineol has shown both MIC and MBC values of 0.78 μL/mL.
Antimicrobial Activity of α-Terpineol
| Microorganism | Strain | MIC (μL/mL) | MBC (μL/mL) |
|---|---|---|---|
| Escherichia coli | CMCC (B) 44102 | 0.78 | 0.78 |
| Salmonella enteritidis | N/A | 1.56 | 3.13 |
| Staphylococcus aureus | N/A | 1.56 | 3.13 |
Data derived from studies on α-terpineol, a structurally similar precursor to this compound.
Structure-Activity Relationships in Biological Systems (Non-Human)
Stereochemical Dependence of Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological efficacy of p-menthane derivatives. The this compound molecule has two stereocenters, leading to the existence of different stereoisomers, primarily the cis and trans diastereomers, which refer to the relative positions of the methyl and the 2-hydroxy-2-propyl groups on the cyclohexane (B81311) ring.
While direct comparative studies on the biological activities of cis- and trans-p-menthan-8-ol are scarce, the principle of stereochemical dependence is well-established for this class of compounds. For example, in the related p-menthan-3-ol series, it was found that the cooling sensation activity was highly dependent on the specific stereoisomer, with compounds having a (1R,4S)-configuration demonstrating the most intense effect. This highlights that the precise spatial orientation of the functional groups is crucial for effective interaction with biological receptors or target sites. It is therefore highly probable that the insect repellent, allelopathic, antioxidant, and antimicrobial activities of this compound are also significantly influenced by its specific stereoisomeric form.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing p-menthan-8-ol is a primary area for future investigation. Current synthetic routes can often be improved in terms of yield, selectivity, and environmental impact.
Green Chemistry Approaches: Future research should prioritize the development of synthetic pathways that align with the principles of green chemistry. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic processes to minimize waste and energy consumption. Recent advancements in the synthesis of related compounds, such as p-menthane-3,8-diol (B45773) from citronellal (B1669106) using sustainable carbon acid catalysts derived from alkaline lignin, highlight a promising direction. rsc.orgresearchgate.net The exploration of heterogeneous catalysis, in particular, offers the potential for catalyst recyclability and simplified product purification. abo.firesearchgate.net
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes or whole-cell biocatalysts presents a powerful tool for the stereoselective synthesis of this compound and its derivatives. Biotransformation of common monoterpenes like α-pinene and geraniol (B1671447) by fungi has been shown to yield valuable monoterpene alcohols. nih.gov Future work could focus on identifying or engineering enzymes with high specificity and efficiency for the production of this compound. mdpi.com Chemoenzymatic one-pot synthesis, which combines the advantages of both chemical and biological catalysts, could also offer elegant and efficient routes to this compound. entrechem.com
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Catalysis | Use of renewable resources, reduced waste, catalyst recyclability. | Development of novel heterogeneous catalysts, optimization of reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, whole-cell biotransformation. |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Design of one-pot reaction cascades. |
Advanced Understanding of Biosynthetic Regulation and Genetic Engineering
While the general pathways for p-menthane (B155814) monoterpenoid biosynthesis are known, the specific regulatory mechanisms governing the production of this compound in plants are not well understood. researchgate.netnih.govcabidigitallibrary.org
Elucidation of the Biosynthetic Pathway: A crucial research gap is the complete elucidation of the enzymatic steps leading to this compound in plants that produce it. This involves identifying and characterizing the specific terpene synthases and modifying enzymes responsible for its formation. oup.comnih.gov The biosynthesis of p-menthane monoterpenes originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. researchgate.netd-nb.info Understanding the compartmentalization of the biosynthetic enzymes within the cell is also critical. oup.comnih.gov
Genetic Engineering for Enhanced Production: Once the key genes and regulatory elements are identified, metabolic engineering strategies can be employed to enhance the production of this compound in plants or microbial hosts. d-nb.infonih.govresearchgate.netscienceopen.com This could involve the overexpression of rate-limiting enzymes or the manipulation of transcription factors that regulate the terpene biosynthetic pathway. nih.govresearchgate.net Such approaches could lead to the development of sustainable and high-yielding production platforms for this valuable compound.
Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms
A significant knowledge gap exists regarding the precise molecular targets and mechanisms of action of this compound, particularly concerning its biological activities. The related compound, p-menthane-3,8-diol, is known to function as an insect repellent by interfering with the sensory receptors of insects. chemicalbook.com
Insect Repellency and Olfactory Targets: Future research should aim to identify the specific olfactory receptors and other molecular targets in insects that interact with this compound. Structure-activity relationship studies, similar to those conducted on related monoterpenoid mercaptans, could provide insights into the structural features essential for its repellent activity. acs.org Understanding these interactions at a molecular level is crucial for the rational design of more effective and selective insect repellents.
Pharmacological and Other Biological Activities: Beyond its potential as an insect repellent, the broader biological activities of p--menthan-8-ol warrant further investigation. Studies should be undertaken to explore its potential antimicrobial, anti-inflammatory, or other pharmacological properties, and to identify the underlying molecular mechanisms.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices
The ability to accurately detect and quantify this compound at trace levels in complex biological and environmental samples is essential for a wide range of studies, from metabolic profiling in plants to pharmacokinetic and environmental fate studies.
High-Sensitivity and High-Throughput Methods: While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of monoterpenoids, there is a need to develop more sensitive and high-throughput analytical methods. nih.govoup.comtamu.edumdpi.com This could involve the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), for enhanced selectivity and sensitivity. nih.gov
Advanced Sample Preparation Techniques: The development of efficient and selective sample preparation techniques is also crucial for the accurate analysis of this compound in complex matrices. nih.gov Techniques such as solid-phase microextraction (SPME) could be optimized for the extraction of this volatile compound from various biological and environmental samples. mdpi.com
| Analytical Technique | Application | Future Development |
| GC-MS/MS | Quantification in volatile extracts, metabolomics. | Development of validated methods for specific matrices. |
| LC-MS/MS | Analysis of less volatile derivatives, pharmacokinetic studies. | Improved chromatographic separation of isomers. |
| SPME | Trace analysis in air, water, and biological fluids. | Optimization of fiber coatings for enhanced selectivity. |
Comprehensive Studies on Ecological Impact and Role in Chemical Ecology
The ecological role of this compound and its potential environmental impact are largely unexplored. As a naturally occurring compound, it likely plays a role in plant-herbivore and plant-pathogen interactions. researchgate.netresearchgate.netmdpi.com
Role in Plant Defense and Communication: Research is needed to investigate the role of this compound in the chemical defense mechanisms of plants. This includes its potential as a deterrent to herbivores or as an antimicrobial agent against plant pathogens. Furthermore, its role as a signaling molecule in plant-to-plant or plant-to-insect communication should be explored.
Q & A
Q. How should conflicting thermal decomposition profiles of this compound be analyzed?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to identify gaseous decomposition products. Compare kinetic parameters (e.g., activation energy via Kissinger method) across studies and reconcile discrepancies using multivariate statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
